BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2-(1H-imidazol-2-
yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(1H-Imidazol-2-yl)pyridine

Cat. No.: B096035

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-2-yl)pyridine, a
heterocyclic building block of significant interest in medicinal chemistry and materials science.
This document consolidates essential chemical identifiers, physicochemical properties, detailed
experimental protocols for its synthesis, and its application in the context of drug discovery,
particularly as a scaffold for kinase inhibitors. Included are diagrams illustrating its synthesis
workflow, its role in inhibiting the BRAF-mediated signaling pathway, and a general protocol for
kinase inhibitor screening.

Chemical Identifiers and Physicochemical
Properties

2-(1H-imidazol-2-yl)pyridine is a bicyclic aromatic heterocycle. Its structure, comprising a
pyridine ring linked to an imidazole ring, makes it a versatile ligand and a key intermediate in
the synthesis of more complex molecules.[1][2]

Identifiers

A comprehensive list of identifiers for 2-(1H-imidazol-2-yl)pyridine is provided below,
facilitating its unambiguous identification in databases and literature.
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Identifier Type Value Reference
CAS Number 18653-75-3 [3114]
Molecular Formula CsH7N3 [31[5]
IUPAC Name 2-(1H-imidazol-2-yl)pyridine [3]

INChl=1S/C8H7N3/c1-2-4-9-

InChl 7(3-1)8-10-5-6-11-8/h1-6H, [3]
(H,10,11)
SZXUTTGMFUSMCE-
InChlKey [3]
UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC=CN2 [3]
PubChem CID 589313 [3]
EC Number 695-587-9 [3]
MDL Number MFCD05863221

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties are summarized in the table below. This
data is critical for its characterization, handling, and use in synthetic and analytical procedures.
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Property Value Reference

Molecular Weight 145.16 g/mol [4]

White to light yellow
Appearance _ [6]
solid/powder

Melting Point 135-140 °C

B Soluble in ethanol and ether;
Solubility ) ] [6]
slightly soluble in water

pKa pK1: 8.98 (+1) (at 25°C) [6]
) >97-99% (Commercially
Purity _ [5]
available)

m/z Top Peak: 145; 2nd
Mass Spectrometry Highest: 105; 3rd Highest: 78 [3]
(GC-MS)

Store in a cool, dry place
Storage , [5][6]
under an inert atmosphere

Applications in Drug Discovery and Materials
Science

The unique structural features of 2-(1H-imidazol-2-yl)pyridine make it a valuable scaffold in
several scientific domains.

» Medicinal Chemistry: It is a key structural unit in the development of novel therapeutic
agents.[1] Its derivatives have been extensively investigated as potential kinase inhibitors,
particularly targeting BRAF kinase, which is implicated in various cancers.[7] The scaffold
can interact with specific biological targets, making it a candidate for developing new
antitumor and antibacterial drugs.[1][7]

o Catalysis: The compound can act as a ligand, coordinating with metal ions to form complex
catalysts. These metal complexes have shown high catalytic activity in organic reactions like
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carbon-carbon bond formation and hydrogenation, promoting more efficient and
environmentally friendly synthesis routes.[2]

o Materials Science: It serves as a building block for constructing metal-organic frameworks
(MOFs). These materials exhibit special optical, electrical, or magnetic properties with
potential applications in gas adsorption, separation, and fluorescence sensing.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(1H-imidazol-2-yl)pyridine
and a representative protocol for an in vitro kinase assay, a common application for its
derivatives.

Synthesis of 2-(1H-imidazol-2-yl)pyridine

One common method for synthesizing 2-(1H-imidazol-2-yl)pyridine is through the
dehydrogenation of its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. A generalized
procedure is outlined below.[8]

Materials:

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol)

e [Mn(TPP)CI] (Manganese(lll) tetraphenylporphyrin chloride) (0.05 mmol)
e NalOas (Sodium periodate) (2 mmol)

o Acetonitrile (CHsCN) (5 mL)

e Deionized Water (H20) (10 mL + 30 mL)

e Dichloromethane (CH2Cl2) (2 x 20 mL)

e 25 mL round-bottom flask

Magnetic stir bar and stir plate

Procedure:
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In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-
imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)CI] (0.05 mmol) in 5 mL of acetonitrile.

Prepare a solution of NalO4 (2 mmol) in 10 mL of deionized water.

Add the NalOa solution to the flask containing the imidazoline and catalyst.

Allow the reaction to proceed at room temperature under a normal air atmosphere.

Monitor the reaction's progress using thin-layer chromatography (TLC) with an eluent of ethyl
acetate/methanol (4:1).

Upon completion of the reaction, add 30 mL of water to the flask.

Extract the target product from the aqueous mixture using two 20 mL portions of
dichloromethane.

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the
crude imidazole derivative.

Purify the product as necessary (e.g., via column chromatography).

Confirm the structure of the final product using infrared spectroscopy (IR) and *H nuclear
magnetic resonance (*H NMR) spectroscopy.[8]
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Caption: General workflow for the synthesis of 2-(1H-imidazol-2-yl)pyridine.
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Protocol: In Vitro BRAF Kinase Inhibition Assay

Derivatives of 2-(1H-imidazol-2-yl)pyridine have been identified as potential BRAF inhibitors.
[7] The following is a representative protocol for screening such compounds against BRAF
kinase activity, adapted from standard luminescence-based assay methodologies.[9][10]

Objective: To determine the half-maximal inhibitory concentration (ICso) of a test compound
against BRAF kinase.

Materials:

e Recombinant active BRAF enzyme (e.g., V600OE mutant)

o Kinase substrate (e.g., inactive MEK1)

¢ Adenosine triphosphate (ATP)

e Test compound (dissolved in DMSO)

» Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
e Luminescence-based kinase assay kit (e.g., ADP-Glo™)

o 96-well or 384-well plates (white, opaque)

» Microplate reader with luminescence detection capabilities

Procedure:

o Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.
Ensure the final DMSO concentration is constant across all wells (e.g., 1%) to avoid solvent
effects.

o Enzyme Preparation: Thaw the recombinant BRAF enzyme on ice and dilute it to the desired
working concentration (e.g., 2.5 ng/pL) with 1x Kinase Buffer.

e Reaction Setup:

o To the wells of a microplate, add the diluted test compound or vehicle control (DMSO).
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o Add the diluted BRAF enzyme to all wells except for the "no enzyme" blank controls.

o Initiate the kinase reaction by adding a master mix containing the MEK1 substrate and
ATP (at a final concentration near the Km of the enzyme).

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to
proceed.

Detection:

o Terminate the kinase reaction and deplete the remaining ATP by adding the detection kit's
"Stop" or "ADP-Glo™" reagent. Incubate for 40 minutes at room temperature.

o Add the "Detection” reagent, which converts the ADP produced into ATP and generates a
luminescent signal via luciferase. Incubate for 10-30 minutes at room temperature to
stabilize the signal.

Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis:

o Subtract the background luminescence (from "no enzyme" wells) from all other readings.

o Calculate the percent inhibition for each compound concentration relative to the vehicle
control (0% inhibition) and blank (100% inhibition).

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a sigmoidal dose-response curve to determine the ICso value.[9][11]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_B_Raf_BRAF_In_Vitro_Kinase_Assay_Protocol_for_Inhibitor_Screening.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010122/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Prepare Reagents
(Enzyme, Substrate, ATP,
Test Compound)

/

\
Dispense Compound/
Control to Plate
C
\

4
Add Diluted
BRAF Enzyme
4
Initiate Reaction
with Substrate/ATP Mix
Y
Incubate at 30°C
(45-60 min)

Y
Terminate Reaction
& Deplete ATP
Y
Incubate at RT
(40 min)

Y
Add Detection Reagent
(ADP -> Light)

Y

Incubate at RT
(10-30 min)

Y

Measure
Luminescence

Click to download full resolution via product page

Caption: Experimental workflow for an in vitro BRAF kinase inhibitor assay.
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Biological Context: The MAPK/ERK Signaling
Pathway

Derivatives of 2-(1H-imidazol-2-yl)pyridine are being explored as inhibitors of BRAF, a key
protein kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the
Ras-Raf-MEK-ERK pathway.[7][12][13] This pathway is a critical chain of proteins that relays
signals from cell surface receptors to the DNA in the nucleus, regulating fundamental cellular
processes like proliferation, differentiation, and survival.[12][14]

In many cancers, such as melanoma, mutations in the BRAF gene (most commonly the V600OE
mutation) lead to the constitutive activation of the BRAF protein.[9][15] This results in
uncontrolled downstream signaling through MEK and ERK, driving incessant cell division and
tumor growth.[13][15] BRAF inhibitors act by binding to the ATP-binding site of the mutated
BRAF kinase, blocking its activity and thereby shutting down this oncogenic signaling cascade.
[16][17]
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Caption: The MAPK/ERK pathway and the site of action for BRAF inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(1H-imidazol-2-
yhpyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096035#2-1h-imidazol-2-yl-pyridine-cas-number-and-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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